molecular formula C12H12N4O2 B1458240 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide CAS No. 1638612-78-8

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide

Cat. No. B1458240
M. Wt: 244.25 g/mol
InChI Key: IKUIRBDYAXGIRJ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide, also known as MPODH, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a pyridazine derivative and has shown promising results in several scientific studies.

Scientific Research Applications

Synthesis and Characterization

This class of compounds, including various dihydropyridazine derivatives, has been synthesized and characterized through different methods, highlighting their structural and chemical properties. For instance, Mishra et al. (2010) reported the synthesis of dihydropyridazine carbohydrazides using β-benzoylpropionic acid and carbohydrazide, characterizing the compounds through IR, 1H-NMR, 13C-NMR, and mass spectral data (Mishra, Siddiqui, Kumar, & Kumar, 2010). Similarly, Mahmoud et al. (2012) prepared various phthalazinone derivatives, emphasizing the broad synthetic applicability and structural diversity of dihydropyridazine derivatives (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).

Bioactive Potential

Research also delves into the bioactive potential of dihydropyridazine derivatives. Ahmad et al. (2011) synthesized a series of compounds with moderate to significant anti-microbial activities, highlighting the relevance of these compounds in developing new antimicrobial agents (Ahmad, Zia-ur-Rehman, Siddiqui, Ullah, & Parvez, 2011). Another study by Desai et al. (2016) focused on the synthesis of dihydropyrimidinone derivatives with potent antitubercular activity, indicating the therapeutic potential of dihydropyridazine and related compounds in treating tuberculosis (Desai, Trivedi, Vaghani, Somani, & Bhatt, 2016).

Heterocyclic Compound Synthesis

properties

IUPAC Name

1-(4-methylphenyl)-4-oxopyridazine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-2-4-9(5-3-8)16-7-6-10(17)11(15-16)12(18)14-13/h2-7H,13H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUIRBDYAXGIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139970
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-(4-methylphenyl)-4-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide

CAS RN

1638612-78-8
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-(4-methylphenyl)-4-oxo-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-(4-methylphenyl)-4-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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